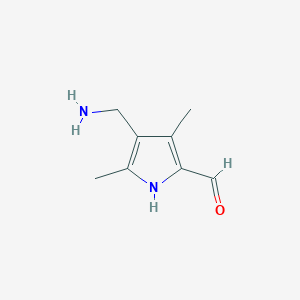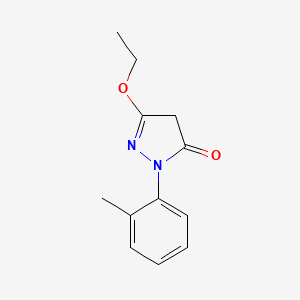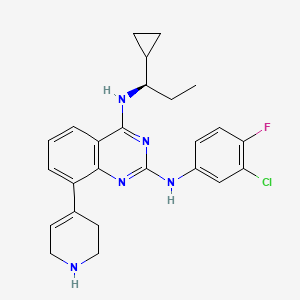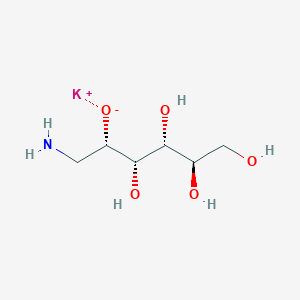
Methyl 2-bromo-5-fluoro-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst, while fluorination may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). Iodination typically requires iodine (I2) and a suitable oxidizing agent. Esterification is commonly carried out using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Methyl 2-bromo-5-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogen atoms can enhance the biological activity and stability of the resulting compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-fluoro-3-iodobenzoate depends on its specific application
Molecular Targets: The halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity.
Pathways Involved: The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: This compound has a similar structure but lacks the fluorine atom. It is used in similar applications but may have different reactivity and properties.
Methyl 3-bromo-2-fluoro-5-iodobenzoate: This is another isomer with a different arrangement of halogen atoms. Its properties and applications can vary based on the specific halogenation pattern.
Uniqueness
Methyl 2-bromo-5-fluoro-3-iodobenzoate is unique due to its specific combination of bromine, fluorine, and iodine atoms. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrFIO2 |
|---|---|
Poids moléculaire |
358.93 g/mol |
Nom IUPAC |
methyl 2-bromo-5-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
Clé InChI |
ZXAPZXGLZKZYLD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)



![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)

![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)

![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)


